Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
CAS No.:
Cat. No.: VC17433898
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O3 |
|---|---|
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
| Standard InChI | InChI=1S/C12H20O3/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h13H,2-9H2,1H3 |
| Standard InChI Key | LDBVVOJDSVXCDA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C12CCC(CC1)(CC2)CO |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate belongs to the bicyclo[2.2.2]octane family, a strained carbocyclic system with three fused six-membered rings. The compound’s core structure is substituted at the 1-position with an ethyl ester group () and at the 4-position with a hydroxymethyl group (). This arrangement creates a sterically congested environment that influences reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 212.24 g/mol |
| Canonical SMILES | CCOC(=O)C12CCC(CC1)(CC2)CO |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (ester carbonyl and hydroxyl) |
The bicyclo[2.2.2]octane framework imposes significant ring strain, which enhances the compound’s reactivity in cycloaddition and substitution reactions. The hydroxymethyl group introduces polarity, enabling hydrogen bonding with biological targets or solvents.
Synthesis and Reaction Chemistry
Synthetic Strategies
While no published protocols explicitly describe the synthesis of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, analogous compounds suggest plausible routes:
-
Esterification of Bicyclo[2.2.2]octane Carboxylic Acid:
Reacting 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) could yield the target ester. This method mirrors the synthesis of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate. -
Hydroxymethylation of Preformed Esters:
Introducing the hydroxymethyl group via aldol condensation or hydroxymethylation reactions on a preformed bicyclo[2.2.2]octane ester precursor.
Table 2: Hypothetical Synthesis Conditions
| Step | Reaction Type | Reagents/Conditions | Expected Yield |
|---|---|---|---|
| 1 | Esterification | Ethanol, HSO, reflux | 60–75% |
| 2 | Hydroxymethylation | Formaldehyde, base catalyst | 45–60% |
Reactivity and Derivatives
The compound’s functional groups enable diverse transformations:
-
Ester Hydrolysis: Under basic conditions, the ethyl ester hydrolyzes to the carboxylic acid, forming 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid.
-
Oxidation of Hydroxymethyl: The group oxidizes to a carbonyl () using agents like pyridinium chlorochromate (PCC).
-
Esterification of Hydroxymethyl: The hydroxyl group can be acylated to form ethers or esters, enhancing lipophilicity for drug delivery applications.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar functional groups:
-
Water Solubility: Limited due to the hydrophobic bicyclic core but enhanced by hydrogen-bonding capacity (~10–20 mg/mL).
-
Organic Solvents: Miscible with ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.
Stability studies on analogs indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures.
Biological Activity and Applications
Table 3: Hypothetical Biological Targets
| Target | Mechanism | Potential Application |
|---|---|---|
| Viral Proteases | Competitive inhibition | Antiviral therapy |
| Amino Acid Transporters | Substrate mimicry | Metabolic disorder treatment |
| Kinases | Allosteric modulation | Cancer therapeutics |
Industrial Applications
The compound’s rigid structure makes it a candidate for:
-
Chiral Auxiliaries: Facilitating asymmetric synthesis in pharmaceutical manufacturing.
-
Polymer Crosslinkers: Enhancing thermal stability in specialty polymers.
Future Research Directions
-
Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms.
-
Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities in vitro.
-
Computational Modeling: Predicting binding affinities for disease-relevant targets using molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume